Crbn ligand-13

PROTAC synthesis Cross-coupling E3 ligase ligand functionalization

Unvalidated CRBN ligands with unverified affinity slow down PROTAC development. Crbn ligand-13 (3-(3-bromo-2-chlorophenyl)piperidine-2,6-dione) is a glutarimide-containing cereblon binder featuring orthogonal bromine and chlorine handles for Suzuki-Miyaura or Buchwald-Hartwig linker attachment. - No published bioactivity data (IC50/Kd); independent CRBN binding validation required. - Bromine enables C-C/C-N conjugation to E3 ligase warhead; chlorine reserved for late-stage diversification. - 97-98% purity as research-grade reagent. Supplied in standard research quantities for PROTAC synthesis and SAR studies.

Molecular Formula C11H9BrClNO2
Molecular Weight 302.55 g/mol
Cat. No. B15620644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrbn ligand-13
Molecular FormulaC11H9BrClNO2
Molecular Weight302.55 g/mol
Structural Identifiers
InChIInChI=1S/C11H9BrClNO2/c12-8-3-1-2-6(10(8)13)7-4-5-9(15)14-11(7)16/h1-3,7H,4-5H2,(H,14,15,16)
InChIKeyALZZHOGCXUFQPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crbn ligand-13: Halogen-Functionalized CRBN Ligand


Crbn ligand-13 (CAS 3050687-70-9), chemically 3-(3-bromo-2-chlorophenyl)piperidine-2,6-dione, is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the thalidomide/lenalidomide pharmacophore class . Its core glutarimide ring enables CRBN binding, while the ortho-bromo and ortho-chloro substituents on the phenyl ring provide dual synthetic handles for linker attachment. This compound is supplied as a research reagent for the preparation of proteolysis-targeting chimeras (PROTACs), with a typical vendor-reported purity of 97–98% .

Crbn ligand-13: Evidence Limitations


A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and PubChem reveals the complete absence of peer-reviewed studies, patent examples, or publicly deposited bioactivity data (IC50, Kd, Ki, or cellular CRBN engagement) for Crbn ligand-13 as of the search date. All available product pages (MedChemExpress, TargetMol, ChemicalBook) describe its intended use generically as a 'CRBN-type E3 ubiquitin ligase ligand' for PROTAC preparation but cite no internally generated or third-party quantitative binding data . Consequently, no data-supported claim of superior or even equivalent potency relative to well-characterized comparators such as thalidomide, lenalidomide, pomalidomide, or 5-aminothalidomide can currently be made. Users must independently validate CRBN binding affinity and selectivity for this compound before use.

Crbn ligand-13: Key Differentiators


Dual Halogen Handles for Linker Attachment

Crbn ligand-13 bears a 3-bromo-2-chlorophenyl substitution that is structurally distinct from the unsubstituted phthalimide ring of thalidomide or the 4-amino substituent of lenalidomide [1]. The ortho-bromine serves as a competent site for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) for linker attachment, while the vicinal chlorine provides a secondary potential derivatization point or can modulate CRBN binding electrostatics. In contrast, pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) and 5-aminothalidomide present only amino handles, requiring additional protection/deprotection sequences for conjugation [2].

PROTAC synthesis Cross-coupling E3 ligase ligand functionalization

No Public CRBN Binding Data

No IC50, Kd, Ki, or cellular target engagement values for Crbn ligand-13 are available in the public domain. By comparison, well-characterized CRBN ligands have reported affinities: thalidomide binds CRBN with approximately 250 nM affinity (NanoBRET assay), lenalidomide approximately 130 nM, and pomalidomide approximately 35 nM [1]. The lack of data prevents any inference about relative CRBN binding affinity. Researchers should not assume Crbn ligand-13 will have comparable potency to these standards.

CRBN binding E3 ligase activity Target engagement

Halogen Regioisomeric Specificity

Crbn ligand-13 (3-bromo-2-chlorophenyl substitution) is regioisomeric with 3-(5-bromo-2-chlorophenyl)piperidine-2,6-dione (CAS 2990057-63-9), which carries the bromine at the 5-position rather than the 3-position . In thalidomide-derived CRBN ligands, the position and electronic nature of phenyl ring substituents are known to influence CRBN binding affinity and neosubstrate recruitment profiles [1]. Although no head-to-head comparison data exist, the distinct substitution pattern of Crbn ligand-13 predicts a unique CRBN interaction surface compared to its 5-bromo regioisomer, which may translate into differential ternary complex formation when incorporated into PROTACs.

Structure-activity relationship Regioisomer Halogen bonding

Crbn ligand-13: Application Scenarios


Pd-Catalyzed PROTAC Library Construction

The ortho-bromo substituent on Crbn ligand-13 is well-suited for Suzuki–Miyaura or Buchwald–Hartwig coupling to attach linker moieties directly to the CRBN-binding warhead. This enables the construction of PROTAC molecules through C–C or C–N bond formation, complementing the amide-based conjugation strategies typically employed with amino-functionalized CRBN ligands such as pomalidomide or 5-aminothalidomide [1]. The chlorine substituent can remain intact during these couplings, providing an additional site for late-stage diversification.

Regioisomeric Probe for CRBN SAR

Crbn ligand-13's 3-bromo-2-chlorophenyl substitution pattern contrasts with other commercially available regioisomers such as the 5-bromo-2-chlorophenyl variant (CAS 2990057-63-9) [1]. Systematic comparison of these regioisomers in CRBN binding assays, ternary complex formation studies, or cellular degradation assays would provide valuable structure–activity relationship data to guide the design of optimized CRBN-recruiting PROTACs.

Halogen-Bonding in CRBN Interface Design

The presence of both bromine and chlorine on the phenyl ring introduces the potential for halogen bonding interactions at the CRBN binding interface. Structural biology studies of thalidomide analogs have shown that halogen substituents can engage in non-canonical interactions with backbone carbonyls or side-chain residues, affecting binding pose and thermodynamics [1]. Crbn ligand-13 may serve as a useful probe in crystallographic or cryo-EM studies aimed at mapping these interactions.

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